3,3,3-Trifluoro-2-(trifluoromethyl)propanoic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluoro-2-(trifluoromethyl)propanoic anhydride is a fluorinated organic compound with the molecular formula C6H2F6O3. It is known for its high reactivity and is used in various chemical synthesis processes. The presence of multiple fluorine atoms imparts unique properties to the compound, making it valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic anhydride typically involves the reaction of 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid with a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
(CF3)2CHCOOH+SOCl2→(CF3)2CHCOCl+SO2+HCl
The resulting acyl chloride is then treated with a base, such as triethylamine, to form the anhydride:
2(CF3)2CHCOCl+(C2H5)3N→(CF3)2CHCOOCO(CH3)2+(C2H5)3NHCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-(trifluoromethyl)propanoic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid.
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Reduction: Can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under mild conditions.
Nucleophilic Substitution: Amines or alcohols in the presence of a base such as pyridine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Hydrolysis: 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid.
Nucleophilic Substitution: Amides and esters.
Reduction: Alcohol derivatives.
Scientific Research Applications
3,3,3-Trifluoro-2-(trifluoromethyl)propanoic anhydride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules, enhancing their chemical stability and bioavailability.
Biology: Employed in the modification of biomolecules to study their interactions and functions.
Medicine: Utilized in the synthesis of pharmaceuticals, particularly in the development of drugs with improved metabolic stability.
Industry: Applied in the production of agrochemicals, polymers, and specialty chemicals due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic anhydride involves its high electrophilicity, which allows it to react readily with nucleophiles. The presence of electron-withdrawing fluorine atoms increases the compound’s reactivity, facilitating the formation of stable intermediates and products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic anhydride: Similar in structure but lacks the additional trifluoromethyl group.
Trifluoromethanesulfonic anhydride: Contains a sulfonyl group instead of a carbonyl group.
Hexafluoroacetone: Contains two trifluoromethyl groups but in a different structural arrangement.
Uniqueness
3,3,3-Trifluoro-2-(trifluoromethyl)propanoic anhydride is unique due to the presence of both trifluoromethyl and carbonyl groups, which impart distinct reactivity and stability. This makes it particularly valuable in applications requiring strong electron-withdrawing effects and high chemical stability.
Properties
CAS No. |
13049-92-8 |
---|---|
Molecular Formula |
C8H2F12O3 |
Molecular Weight |
374.08 g/mol |
IUPAC Name |
[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl] 3,3,3-trifluoro-2-(trifluoromethyl)propanoate |
InChI |
InChI=1S/C8H2F12O3/c9-5(10,11)1(6(12,13)14)3(21)23-4(22)2(7(15,16)17)8(18,19)20/h1-2H |
InChI Key |
FCMLFBCCCKHRED-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)OC(=O)C(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.